N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features an indole moiety and a cycloheptapyridazine ring system. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves multiple steps, starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cycloheptapyridazine ring can be synthesized through a series of cyclization reactions involving appropriate precursors . Industrial production methods would likely involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position. Common reagents and conditions for these reactions include acidic or basic environments, organic solvents, and catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and pathways.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity . The cycloheptapyridazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE include other indole derivatives and cycloheptapyridazine-containing compounds. These compounds share structural features but may differ in their biological activities and applications. For example:
Melatonin: An indole derivative with a simpler structure, known for its role in regulating sleep.
Indole-3-acetic acid: A plant hormone involved in growth and development. The uniqueness of N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE lies in its combined indole and cycloheptapyridazine structure, which may offer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H26N4O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(5-methylindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C22H26N4O2/c1-16-7-8-20-18(13-16)9-11-25(20)12-10-23-21(27)15-26-22(28)14-17-5-3-2-4-6-19(17)24-26/h7-9,11,13-14H,2-6,10,12,15H2,1H3,(H,23,27) |
InChI Key |
ZYVGZPYVLYLHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
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